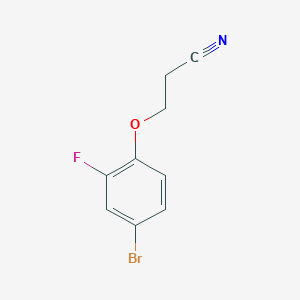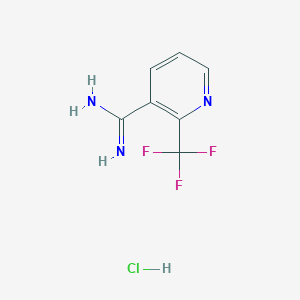
2-(Trifluoromethyl)nicotinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxamide group is converted to an imidamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)nicotinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Trifluoromethylation: The 2-chloronicotinic acid undergoes trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).
Amidation: The trifluoromethylated product is then subjected to amidation with ammonia or an amine to form the corresponding amide.
Imidation: The amide is further treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidamide.
Hydrochloride Formation: Finally, the imidamide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)nicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
2-(Trifluoromethyl)nicotinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Trifluoromethyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The imidamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of an imidamide.
2-(Trifluoromethyl)nicotinamide: Similar structure but with an amide group instead of an imidamide.
2-(Trifluoromethyl)pyridine: Lacks the imidamide group, only has the trifluoromethyl group on the pyridine ring.
Uniqueness
2-(Trifluoromethyl)nicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl and imidamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidamide group allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C7H7ClF3N3 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-4(6(11)12)2-1-3-13-5;/h1-3H,(H3,11,12);1H |
InChI 键 |
BZJBHECPKVVDTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


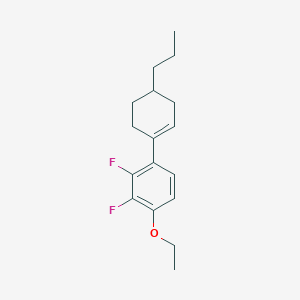
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)

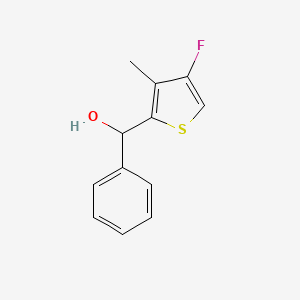
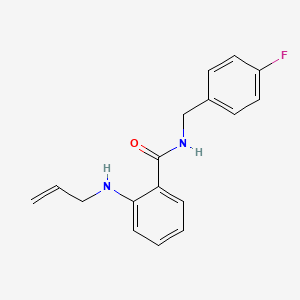

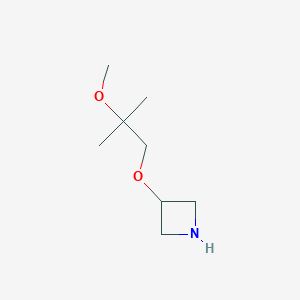
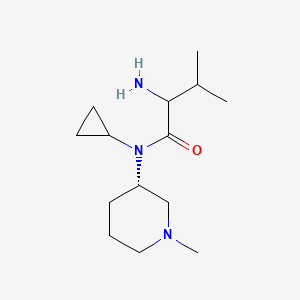
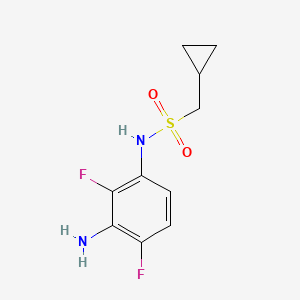
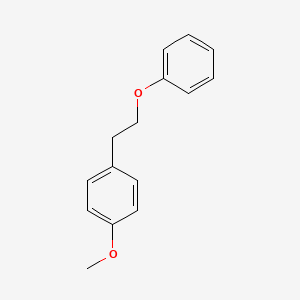


![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
